
methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate typically involves a multi-step process. One common method starts with the bromination of an indole derivative, followed by the introduction of a benzyloxy group through a nucleophilic substitution reaction. The final step involves esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(benzyloxy)-1H-indole-2-carboxylate: Lacks the bromine atom at the 7-position.
Methyl 4-(benzyloxy)-7-chloro-1H-indole-2-carboxylate: Contains a chlorine atom instead of bromine.
Methyl 4-(benzyloxy)-7-fluoro-1H-indole-2-carboxylate: Contains a fluorine atom instead of bromine.
Uniqueness
Methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate is unique due to the presence of the bromine atom at the 7-position, which can influence its reactivity and biological activity. The bromine atom can participate in various halogen bonding interactions, potentially enhancing the compound’s binding affinity to molecular targets .
Eigenschaften
Molekularformel |
C17H14BrNO3 |
|---|---|
Molekulargewicht |
360.2 g/mol |
IUPAC-Name |
methyl 7-bromo-4-phenylmethoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H14BrNO3/c1-21-17(20)14-9-12-15(8-7-13(18)16(12)19-14)22-10-11-5-3-2-4-6-11/h2-9,19H,10H2,1H3 |
InChI-Schlüssel |
ALFVWWQUXVOYNQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=CC(=C2N1)Br)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



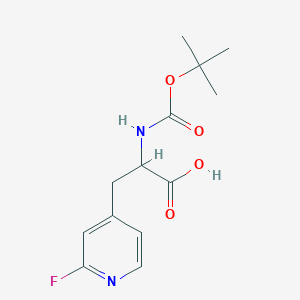
![(1S,3S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylicacid,trifluoroaceticacid](/img/structure/B13588062.png)
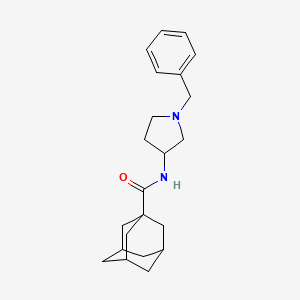

![N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13588088.png)
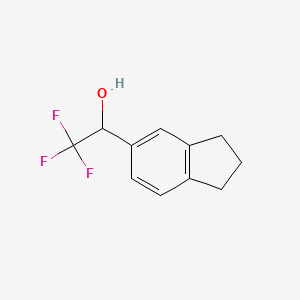
![3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13588093.png)
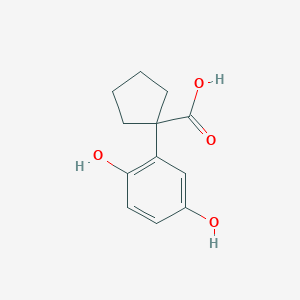
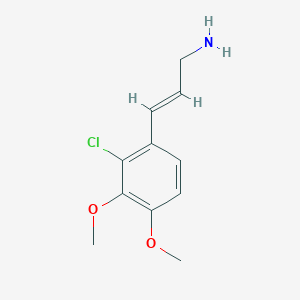

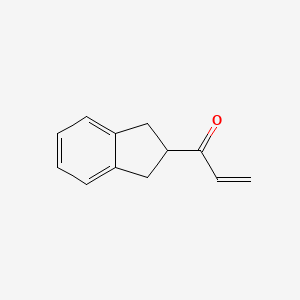
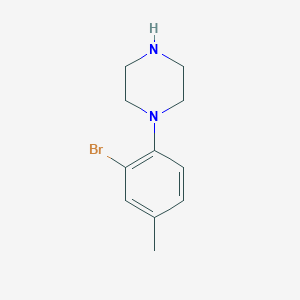
![2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoicacid](/img/structure/B13588142.png)
